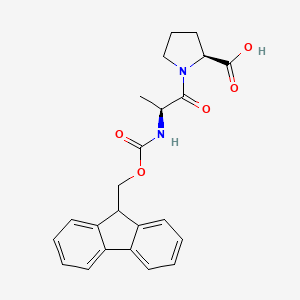

Fmoc-Ala-Pro-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFCRSYTJCARCY-XOBRGWDASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Fmoc-Ala-Pro-OH?

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Ala-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dipeptide building block widely utilized in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] It consists of the amino acids L-alanine and L-proline, with the N-terminus of alanine (B10760859) protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This Fmoc group is base-labile, allowing for its removal under mild basic conditions, which is a cornerstone of Fmoc-based SPPS strategies.[2][3] The C-terminus is a free carboxylic acid, enabling its coupling to a free amino group of a growing peptide chain. The unique conformational constraints imposed by the proline residue make the Ala-Pro motif a significant component in the study of protein folding, structure, and molecular recognition. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

General Properties

| Property | Value |

| IUPAC Name | (2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid[4][5] |

| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alaninyl-L-proline, FMOC-L-ALANYL-PROLINE, Fmoc-L-Ala-L-Pro-OH |

| CAS Number | 186023-44-9 |

| Appearance | White to off-white powder |

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C23H24N2O5 | |

| Molecular Weight | 408.45 g/mol | |

| Purity (by HPLC) | ≥ 95% |

Molecular Structure and Key Features

The structure of this compound is central to its function in peptide synthesis. The key components are the Fmoc protecting group, the dipeptide core (Ala-Pro), and the C-terminal carboxylic acid.

Caption: Molecular structure and key functional groups of this compound.

Applications in Research and Development

This compound is a crucial reagent in several areas of scientific research and pharmaceutical development:

-

Solid-Phase Peptide Synthesis (SPPS): It serves as a fundamental building block for introducing the Ala-Pro sequence into synthetic peptides.

-

Drug Discovery and Development: The Ala-Pro motif is present in many bioactive peptides. The use of this compound is therefore important in the synthesis of peptide-based therapeutics.

-

Protein Engineering: This dipeptide can be incorporated into proteins to study the effects of the Ala-Pro sequence on protein stability and function.

-

Bioconjugation: The carboxylic acid can be activated to link the dipeptide to other biomolecules, which is valuable for creating targeted drug delivery systems.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in SPPS and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a standard protocol for the incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amine.

Caption: General workflow for incorporating this compound in SPPS.

Detailed Protocol:

-

Resin Preparation:

-

Start with a suitable solid support (e.g., Rink Amide resin) that has a free amine group.

-

Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent such as HBTU (3-5 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).

-

Allow the activation to proceed for a few minutes.

-

Drain the DMF from the swollen resin and add the activated this compound solution.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

-

Fmoc Deprotection:

-

To expose the N-terminal amine of the newly added alanine, treat the resin with a 20% solution of piperidine in DMF.

-

Perform this deprotection step for 5-20 minutes.

-

-

Final Washing:

-

Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine. The resin is now ready for the next coupling cycle.

-

Cleavage from Resin and Purification

-

Cleavage:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin. A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

The resin is treated with this cocktail for 2-3 hours.

-

-

Precipitation and Purification:

-

The cleavage mixture is filtered to remove the resin.

-

The peptide is precipitated from the filtrate by adding cold diethyl ether.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analytical Characterization

The purity and identity of the final peptide containing the Ala-Pro motif should be confirmed using standard analytical techniques.

-

RP-HPLC: To assess the purity of the synthesized peptide. A purity of >95% is often desired for research applications.

-

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the peptide, thereby verifying its identity.

-

NMR Spectroscopy: Can be used for structural elucidation of the peptide, although it is more common for smaller peptides or for detailed conformational studies.

Stability and Storage

-

Storage Conditions: this compound should be stored in a well-closed container at 2°C to 8°C. Some suppliers recommend storage at -20°C for long-term stability.

-

Chemical Stability: The compound is chemically stable and does not react with oxygen or light under recommended storage conditions. The Fmoc group is stable to acidic conditions but is readily cleaved by bases like piperidine.

Potential Impurities and Quality Control

It is important to be aware of potential impurities in Fmoc-amino acid derivatives. A known issue is the contamination with β-alanine derivatives, such as Fmoc-β-Ala-OH or Fmoc-β-Ala-Ala-OH. These impurities can lead to the formation of insertion mutants in the final peptide product. Therefore, it is crucial to source this compound from reputable suppliers who provide a certificate of analysis detailing the purity and limits of such impurities.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Ala-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Fmoc-Ala-Pro-OH, a crucial dipeptide intermediate in peptide synthesis and drug development.[1] This document outlines detailed experimental protocols, quantitative data, and potential challenges associated with its preparation, aimed at providing researchers and professionals with a practical resource for its efficient production.

Synthesis of this compound

The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of N-terminally protected Fmoc-Alanine (Fmoc-Ala-OH) with the unprotected amino group of Proline (Pro-OH). The selection of an appropriate coupling agent is critical to ensure high yield and minimize side reactions, particularly racemization.

Synthesis of the Precursor: Fmoc-Ala-OH

The initial step involves the synthesis of Fmoc-Ala-OH by protecting the amino group of L-Alanine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol:

-

Dissolve L-Alanine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, typically sodium carbonate, to the solution to deprotonate the amino group of alanine (B10760859).

-

Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the reaction mixture with vigorous stirring.

-

Allow the reaction to proceed at room temperature, typically for 18-24 hours.

-

Upon completion, work up the reaction mixture by washing with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the Fmoc-Ala-OH product.

-

Collect the white solid by filtration, wash with cold water, and dry under vacuum.

A typical yield for this reaction is high, often exceeding 90%.

Coupling of Fmoc-Ala-OH and Proline

The key step in forming the dipeptide is the amide bond formation between Fmoc-Ala-OH and Pro-OH. Various coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) being common choices.[2][3][4]

Experimental Protocol (using HATU):

-

Dissolve Fmoc-Ala-OH (1 equivalent) and HATU (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

In a separate vessel, dissolve L-Proline (1.1 equivalents) in DMF, and add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents).

-

Add the activated Fmoc-Ala-OH solution to the proline solution and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, quench the reaction by adding water.

-

Perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Table 1: Summary of Quantitative Data for this compound Synthesis

| Parameter | Value/Range | Notes |

| Fmoc-Ala-OH Synthesis | ||

| Yield | >90% | Typical yield for the protection of L-Alanine. |

| Purity | >98% | After crystallization. |

| Dipeptide Coupling (Solution-Phase) | ||

| Reaction Time | 2 - 4 hours | Using HATU as the coupling agent. |

| Temperature | Room Temperature | |

| Equivalents of Proline | 1.1 - 1.2 | A slight excess is used to drive the reaction to completion. |

| Equivalents of HATU | 1.0 - 1.1 | |

| Equivalents of DIPEA | 2.0 - 2.2 | |

| Crude Yield | 85 - 95% | Before purification. |

| Purity (Crude) | 80 - 90% | Dependent on reaction conditions and work-up. |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, coupling reagents, and any side products. The two primary methods for purification are crystallization and preparative high-performance liquid chromatography (prep-HPLC).

Purification by Crystallization

Crystallization is a cost-effective method for purifying Fmoc-protected amino acids and short peptides. The choice of solvent system is crucial for obtaining high purity and recovery.

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. A common system for Fmoc-amino acids is an ethanol/water mixture.

-

Slowly cool the solution to room temperature to allow for crystal formation.

-

Further cool the mixture in an ice bath or at 4°C to maximize crystal precipitation.

-

Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

-

Dry the purified crystals under vacuum.

Table 2: Crystallization Parameters for this compound Purification

| Parameter | Recommended Condition | Notes |

| Solvent System | Ethanol/Water, Ethyl Acetate/Heptane | The optimal ratio needs to be determined empirically. |

| Temperature | Dissolve at 60-80°C, then cool to 0-4°C | Gradual cooling promotes the formation of larger, purer crystals. |

| Expected Recovery | 70 - 90% | Dependent on the purity of the crude product and the chosen solvent system. |

| Expected Purity | >98% | Can be assessed by HPLC. |

Purification by Preparative HPLC

For higher purity requirements or for purifying smaller quantities, preparative reversed-phase HPLC (prep-RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity.

Experimental Protocol:

-

Dissolve the crude this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, with a small amount of trifluoroacetic acid (TFA) to improve peak shape.

-

Load the sample onto a preparative C18 reversed-phase column.

-

Elute the compound using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

-

Monitor the elution profile using a UV detector, typically at 254 nm or 280 nm, where the Fmoc group absorbs strongly.

-

Collect the fractions containing the pure this compound.

-

Combine the pure fractions and remove the solvents by lyophilization (freeze-drying) to obtain the final product as a fluffy white solid.

Table 3: Preparative HPLC Parameters for this compound Purification

| Parameter | Recommended Condition | Notes |

| Column | Preparative C18 (e.g., 250 x 21.2 mm, 5 µm) | The choice of column dimensions depends on the amount of material to be purified. |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile | |

| Gradient | 20-80% B over 30-60 minutes | The gradient should be optimized for the best separation. |

| Flow Rate | 10-20 mL/min | Dependent on the column dimensions. |

| Detection | UV at 254 nm or 280 nm | |

| Purity Achievable | >99% |

Potential Side Reactions and Troubleshooting

Several side reactions can occur during the synthesis of this compound, leading to impurities and reduced yield.

-

Racemization: The chiral center of alanine can be susceptible to racemization during the activation step. The use of coupling additives like HOBt or employing coupling reagents like HATU can minimize this side reaction.

-

Diketopiperazine Formation: Although more common in solid-phase synthesis at the dipeptide stage, intramolecular cyclization to form a diketopiperazine can occur, especially with proline residues.[5] Using appropriate coupling conditions and avoiding prolonged reaction times can mitigate this.

-

Incomplete Coupling: Steric hindrance from the proline residue can sometimes lead to incomplete coupling. Using a more potent activating agent or a slight excess of the activated Fmoc-Ala-OH can help drive the reaction to completion.

-

Hydrolysis of Activated Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the activated Fmoc-Ala-OH, reducing the yield of the desired dipeptide. Therefore, using anhydrous solvents is crucial.

Table 4: Troubleshooting Common Issues in this compound Synthesis

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete coupling, hydrolysis of activated ester, side reactions. | Use a more efficient coupling reagent (e.g., HATU), ensure anhydrous conditions, optimize reaction time and temperature. |

| Presence of Impurities | Racemization, diketopiperazine formation, unreacted starting materials. | Use racemization-suppressing additives, optimize purification method (crystallization or HPLC). |

| Oily Product after Work-up | Residual solvent or by-products. | Ensure thorough washing during work-up, attempt crystallization from a different solvent system. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 5: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₄N₂O₅ |

| Molecular Weight | 408.45 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Not available |

| Optical Rotation | Data not consistently available |

| ¹H NMR | Consistent with the proposed structure. |

| Mass Spectrometry | [M+H]⁺ = 409.17 |

| HPLC Purity | ≥ 95% (commercially available) |

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Caption: Workflow for the solution-phase synthesis of this compound.

Caption: Decision workflow for the purification of this compound.

References

An In-Depth Technical Guide to Fmoc-Ala-Pro-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Pro-OH is a pivotal dipeptide building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Comprising L-alanine and L-proline, its N-terminus is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection allows for the sequential and controlled elongation of peptide chains, a cornerstone of synthetic peptide and protein production for research, therapeutic, and diagnostic applications. This guide provides a comprehensive overview of the structure, molecular weight, synthesis, and application of this compound.

Structure and Physicochemical Properties

The chemical structure of this compound consists of an L-alanine residue linked via a peptide bond to an L-proline residue. The amino group of the alanine (B10760859) is protected by the Fmoc group.

Chemical Structure:

Caption: Solution-phase synthesis of this compound.

Caption: Use of this compound in an SPPS workflow.

Unlocking Efficiency and Specificity: A Technical Guide to Fmoc-Ala-Pro-OH in Peptide Research

For Immediate Release

This technical guide provides an in-depth analysis of the applications of Nα-Fmoc-L-alanyl-L-proline (Fmoc-Ala-Pro-OH) for researchers, scientists, and professionals in drug development. This dipeptide building block is a critical tool in solid-phase peptide synthesis (SPPS), offering significant advantages in efficiency, purity, and the synthesis of complex proline-containing peptides.

Core Applications in Peptide Synthesis

This compound serves as a strategic building block in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[1][2] Its primary application lies in the efficient incorporation of the Ala-Pro motif into peptide sequences.[3] The use of a pre-formed dipeptide circumvents potential difficulties associated with the stepwise coupling of individual amino acids, particularly the sterically hindered proline residue.

One of the most significant advantages of using this compound is the suppression of diketopiperazine formation. This common side reaction, which leads to the cleavage of the dipeptide from the resin and a reduction in yield, is particularly prevalent when proline is the second amino acid to be coupled. By introducing the Ala-Pro unit as a single block, this undesirable cyclization is effectively minimized.

Beyond preventing side reactions, this compound is instrumental in synthesizing peptides with specific structural and functional properties. Proline-rich sequences are crucial for protein-protein interactions and the formation of specific secondary structures.[4][5] this compound is therefore a key reagent in the synthesis of:

-

Bioactive Peptides: Many biologically active peptides, including enzyme substrates and inhibitors, contain proline residues that are critical for their function.

-

Collagen-Mimetic Peptides: The repeating Gly-Pro-Xaa motif is fundamental to the triple-helical structure of collagen. This compound can be a valuable component in the synthesis of these peptides for biomaterial and tissue engineering applications.

-

Peptide Libraries: The efficient and reliable coupling of this compound facilitates the generation of diverse peptide libraries for drug discovery and screening purposes.

Quantitative Data on Synthesis Efficiency

While specific yields are highly dependent on the peptide sequence, resin, and coupling conditions, the use of Fmoc-dipeptides like this compound generally leads to improved coupling efficiencies and overall yields compared to stepwise coupling, particularly for difficult sequences. The purity of the Fmoc-amino acid building blocks is also a critical factor, with higher purity leading to increased yields and easier purification.

| Parameter | Stepwise Coupling (Ala then Pro) | Dipeptide Coupling (this compound) | Reference |

| Typical Coupling Efficiency | Can be lower, especially for the Pro residue due to steric hindrance. | Generally high, as the challenging Ala-Pro peptide bond is pre-formed. | |

| Diketopiperazine Formation | High risk, leading to significant yield loss. | Significantly suppressed. | |

| Overall Crude Peptide Purity | May be lower due to deletion sequences and byproducts. | Often higher due to more efficient coupling and fewer side reactions. | |

| Synthesis Time | Can be longer due to the need for double coupling or other optimization strategies for the proline residue. | Can be shorter and more efficient. |

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Synthesis Workflow

Solid-Phase Peptide Synthesis Workflow using this compound.

Detailed Methodologies

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

First Amino Acid Coupling:

-

Perform Fmoc deprotection of the resin using 20% piperidine in DMF.

-

Couple the first Fmoc-protected amino acid using a suitable coupling reagent like HATU and a base such as DIPEA in DMF.

-

Monitor the coupling completion using a ninhydrin (B49086) (Kaiser) test.

-

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.

-

This compound Coupling:

-

Dissolve this compound (1.5-3 equivalents) and a coupling reagent (e.g., HATU, 1.45 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 3 equivalents) to the solution and pre-activate for 1-5 minutes.

-

Add the activated dipeptide solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling completion. For the coupling to the secondary amine of proline, a chloranil (B122849) test can be used. If the coupling is incomplete, a second coupling can be performed.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

-

Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry it. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Signaling Pathways and Protein-Protein Interactions

Proline-rich motifs, often containing Ala-Pro sequences, are critical for mediating protein-protein interactions in a multitude of cellular signaling pathways. These motifs are recognized by specific protein domains, most notably the Src Homology 3 (SH3) domain.

SH3 domains are found in a wide array of signaling proteins, including adaptor proteins, kinases, and cytoskeletal proteins. They typically bind to a core consensus sequence, PxxP, where 'P' is proline and 'x' is any amino acid. The alanine (B10760859) in an Ala-Pro sequence can contribute to the binding affinity and specificity of the interaction.

The binding of a proline-rich ligand to an SH3 domain can initiate a signaling cascade by bringing together different proteins in a complex, leading to downstream events such as enzyme activation, protein localization, or cytoskeletal rearrangement.

SH3 Domain-Mediated Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile building block in peptide research. Its use streamlines the synthesis of proline-containing peptides by improving coupling efficiency and minimizing side reactions. This enables the reliable production of complex peptides for a wide range of applications, from fundamental studies of protein-protein interactions to the development of novel peptide-based therapeutics and biomaterials. The strategic incorporation of the Ala-Pro motif through this dipeptide allows researchers to precisely engineer peptides with desired structural and functional properties, advancing our understanding of biological processes and facilitating the creation of new tools for medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Polypeptide models of collagen: synthesis of (Pro-Pro-Ala)n and (Pro-Pro-Val)n - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Ala-Pro-OH and Its Derivatives in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Fmoc-Ala-Pro-OH is a pivotal building block in modern peptide chemistry, offering a unique combination of structural properties that are instrumental in the design and synthesis of therapeutic peptides and other complex biomolecules. This technical guide provides an in-depth literature review of this compound and its derivatives, focusing on their synthesis, characterization, and applications, with a particular emphasis on their role in drug discovery and development.

Introduction to this compound

This compound is a dipeptide composed of L-alanine and L-proline, with the N-terminus of alanine (B10760859) protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to the widely used solid-phase peptide synthesis (SPPS) strategy, as it is stable under various reaction conditions but can be readily cleaved under mild basic conditions, typically with piperidine (B6355638).[1] The presence of proline, a unique secondary amino acid, imparts significant conformational rigidity to the peptide backbone. This inherent structural constraint makes the Ala-Pro motif a valuable component in the design of peptides with specific secondary structures and biological activities.

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through standard solution-phase or solid-phase peptide coupling methods. The Fmoc-protected alanine is activated and then coupled to the free amine of proline.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Ala Containing Hexapeptide

The following protocol for the synthesis of [d-Ala]-nocardiotide A, a cyclic hexapeptide, provides a representative example of the steps involved in utilizing an Fmoc-protected alanine derivative in SPPS.[2][3]

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-D-Ala-OH

-

Fmoc-L-Val-OH, Fmoc-L-Leu-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Ile-OH

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

TFE (2,2,2-Trifluoroethanol)

-

Acetic acid (AcOH)

Procedure:

-

Resin Loading: The first amino acid, Fmoc-D-Ala-OH, is attached to the 2-chlorotrityl chloride resin in DCM in the presence of DIEA. Remaining active sites on the resin are capped using a solution of MeOH/DIEA/DCM.[3]

-

Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid by treatment with 20% piperidine in DMF. The completion of the deprotection can be monitored by a chloranil (B122849) test, which will produce a blue color in the presence of a free amine.[3]

-

Amino Acid Coupling: The subsequent Fmoc-protected amino acid is activated using HBTU and HOBt in the presence of DIEA and coupled to the free amine on the resin. The success of the coupling reaction is monitored using a chloranil test.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage from Resin: The linear peptide is cleaved from the resin using a solution of TFE/AcOH/DCM.

-

Cyclization (for cyclic peptides): The linear peptide is cyclized in a highly dilute solution using HBTU and DIEA.

-

Side-Chain Deprotection and Purification: The side-chain protecting groups (e.g., Boc) are removed by treatment with 95% TFA in water. The final peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization Data

The synthesized peptides are characterized by various analytical techniques to confirm their identity and purity.

Table 1: Characterization Data for [d-Ala]-nocardiotide A

| Parameter | Value |

| Yield | 31% (after purification) |

| HR-ToF MS (m/z) | [M+H]⁺ calculated for C₄₄H₅₉N₈O₇: 827.4501, found: 827.4505 |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ 10.90 (s, 1H), 10.82 (s, 1H), 8.44 (d, J = 8.4 Hz, 1H), 8.32 (d, J = 9.0 Hz, 1H), 8.01 (d, J = 9.0 Hz, 1H), 7.89 (d, J = 9.0 Hz, 1H), 7.63 (d, J = 7.8 Hz, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.37 (t, J = 7.8 Hz, 1H), 7.32 (t, J = 7.8 Hz, 1H), 7.18 – 7.15 (m, 2H), 7.08 – 7.05 (m, 2H), 7.00 – 6.97 (m, 2H), 4.65 (t, J = 8.4 Hz, 1H), 4.45 (t, J = 8.4 Hz, 1H), 4.35 (t, J = 8.4 Hz, 1H), 4.25 (t, J = 8.4 Hz, 1H), 4.15 (t, J = 8.4 Hz, 1H), 3.95 (t, J = 8.4 Hz, 1H), 3.25 – 3.15 (m, 4H), 2.15 – 2.05 (m, 2H), 1.95 – 1.85 (m, 2H), 1.75 – 1.65 (m, 2H), 1.55 – 1.45 (m, 2H), 1.35 – 1.25 (m, 2H), 0.95 – 0.85 (m, 18H) |

| ¹³C NMR (DMSO-d₆, 150 MHz) | δ 172.5, 172.1, 171.8, 171.5, 171.2, 170.9, 136.2, 136.1, 127.5, 127.4, 123.8, 123.7, 121.2, 121.1, 118.6, 118.5, 118.4, 111.5, 111.4, 110.2, 110.1, 60.5, 59.8, 58.5, 57.9, 57.5, 52.5, 40.5, 39.8, 39.5, 38.9, 38.5, 37.5, 31.5, 30.8, 25.5, 25.1, 24.8, 23.5, 23.1, 22.8, 21.5, 19.5, 18.8, 18.5, 15.5, 11.5, 11.1 |

Applications in Drug Discovery and Development

The unique structural features of the Ala-Pro motif make it a valuable component in the design of bioactive peptides, particularly as enzyme inhibitors and anticancer agents.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). DPP-IV specifically cleaves dipeptides from the N-terminus of polypeptides where the penultimate residue is proline or alanine. Therefore, peptides containing the Ala-Pro or a similar motif at their N-terminus can act as competitive inhibitors of DPP-IV.

The inhibition of DPP-IV prolongs the activity of GLP-1 and GIP, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This mechanism forms the basis for a major class of drugs for the treatment of type 2 diabetes.

Table 2: In Vitro Inhibitory Activity of Peptides and Small Molecules against DPP-IV

| Compound | Sequence/Structure | IC₅₀ | Reference |

| DI-1 | Tyr-Pro-D-Ala-NH₂ | 0.76 ± 0.04 nM | |

| Compound 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 µM | |

| Compound 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 µM | |

| Compound 3 | phenethyl-piperazine derivative | 1.2 ± 0.04 µM | |

| Compound 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 µM |

Below is a diagram illustrating the signaling pathway of DPP-IV inhibition.

Anticancer Peptides

Anticancer peptides (ACPs) are a promising class of therapeutic agents that can selectively target and kill cancer cells. The incorporation of the Ala-Pro motif can influence the secondary structure and stability of these peptides, which are critical for their anticancer activity.

For example, the cyclic hexapeptide [d-Ala]-nocardiotide A, which contains a D-alanine residue, has been synthesized and shown to exhibit cytotoxic activity against HeLa cancer cells. The D-amino acid substitution can enhance the peptide's resistance to enzymatic degradation, a common strategy in peptide drug design.

Table 3: Anticancer Activity of a D-Ala Containing Peptide

| Peptide | Cancer Cell Line | IC₅₀ |

| [d-Ala]-nocardiotide A | HeLa | 52 µM |

| nocardiotide A (parent compound) | HeLa | 59 µM |

The mechanism of action of many ACPs involves the disruption of the cancer cell membrane, leading to cell lysis. The specific conformation and amphipathicity of the peptide, which can be modulated by the Ala-Pro sequence, are key determinants of this activity.

Below is a workflow diagram for the synthesis and evaluation of an anticancer peptide.

Conclusion

This compound and its derivatives are indispensable tools in modern peptide chemistry and drug discovery. The unique conformational constraints imposed by the proline residue, combined with the versatility of Fmoc-based solid-phase peptide synthesis, allow for the rational design and efficient production of a wide range of bioactive peptides. The applications of these dipeptides as scaffolds for enzyme inhibitors, such as those targeting DPP-IV for the treatment of type 2 diabetes, and in the development of novel anticancer agents highlight their significant therapeutic potential. Further exploration of structure-activity relationships of peptides containing the Ala-Pro motif will undoubtedly lead to the discovery of new and improved peptide-based drugs.

References

An In-depth Technical Guide to Fmoc-Ala-Pro-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanyl-L-proline (Fmoc-Ala-Pro-OH), a crucial dipeptide intermediate in synthetic peptide chemistry. This document outlines its chemical and physical properties, its primary application in solid-phase peptide synthesis (SPPS), and includes a detailed experimental protocol for its use.

Chemical Identity and Properties

This compound is a protected dipeptide composed of alanine (B10760859) and proline residues. The N-terminus of alanine is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for stepwise peptide synthesis. The C-terminus of proline is a free carboxylic acid, allowing for its coupling to the N-terminus of another amino acid or peptide chain.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 186023-44-9 | [1] |

| Chemical Formula | C23H24N2O5 | [2] |

| Molecular Weight | 408.45 g/mol | [3] |

| IUPAC Name | (2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | [1][2] |

| Predicted Density | 1.319 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 688.6 ± 55.0 °C | |

| Predicted pKa | 3.62 ± 0.20 |

Core Applications in Research and Drug Development

This compound is a vital building block in the synthesis of peptides for various research and therapeutic purposes. Its primary applications include:

-

Solid-Phase Peptide Synthesis (SPPS): As a dipeptide unit, it allows for the efficient and controlled elongation of peptide chains. This is particularly useful in the synthesis of complex peptide sequences.

-

Drug Development: This compound is a key intermediate in the synthesis of peptide-based therapeutics. A notable application is in the production of Tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.

-

Bioconjugation: this compound can be utilized in bioconjugation processes, where peptides are linked to other biomolecules to create targeted drug delivery systems.

Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of the this compound dipeptide into a growing peptide chain on a solid support. This protocol is based on standard Fmoc-SPPS chemistry.

Materials and Reagents:

-

This compound

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Methodology:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection of the Resin-Bound Peptide: The N-terminal Fmoc group of the peptide chain attached to the resin is removed by treating it with a 20% piperidine solution in DMF. This is typically done in two steps: a short treatment (5 minutes) followed by a longer treatment (15-30 minutes) to ensure complete deprotection. The resin is then washed thoroughly with DMF to remove piperidine and the deprotection byproducts.

-

Dipeptide Coupling:

-

In a separate vessel, this compound (typically 3 equivalents relative to the resin loading capacity) is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents).

-

The activated this compound solution is then added to the deprotected resin-bound peptide.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation to ensure completion.

-

The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test, which detects free primary amines. For the coupling to a secondary amine like proline, a chloranil (B122849) test can be used.

-

-

Washing: Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Peptide Chain Elongation: Steps 2 through 4 are repeated for each subsequent amino acid or dipeptide to be added to the peptide chain.

-

Final Deprotection and Cleavage:

-

Once the desired peptide sequence is assembled, the final N-terminal Fmoc group is removed as described in step 2.

-

The peptide is then cleaved from the solid support resin. This is achieved by treating the resin with a cleavage cocktail, most commonly a solution containing a high concentration of TFA. The specific composition of the cocktail may vary depending on the amino acid composition of the peptide. The cleavage reaction is typically carried out for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

The cleavage mixture is filtered to separate the resin, and the filtrate containing the peptide is collected.

-

The crude peptide is precipitated by adding the filtrate to cold diethyl ether.

-

The precipitated peptide is then collected by centrifugation, washed with cold diethyl ether, and dried.

-

Further purification is typically performed using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Diagram: General Workflow for this compound Incorporation in SPPS

Caption: Workflow for incorporating this compound in SPPS.

References

Understanding the role of the Fmoc protecting group.

An In-Depth Technical Guide to the Role of the Fmoc Protecting Group

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][2][3] Introduced by Eric Atherton and Bob Sheppard in the late 1970s, Fmoc chemistry offers a mild, efficient, and versatile methodology for the stepwise assembly of amino acids into complex peptide chains.[4] Its primary role is to temporarily block the α-amino group of an amino acid, preventing unwanted side reactions during the formation of peptide bonds.[5] This guide provides a detailed exploration of the Fmoc group's chemical principles, experimental applications, and critical role in the synthesis of peptides for researchers, scientists, and drug development professionals.

Core Principles of Fmoc Chemistry

The efficacy of the Fmoc strategy lies in its unique chemical properties, particularly its base-lability, which contrasts with the acid-labile Boc (tert-butoxycarbonyl) group used in older methods. This feature allows for an "orthogonal" protection scheme, where the temporary N-terminal protecting group (Fmoc) and the semi-permanent side-chain protecting groups can be removed under different chemical conditions.

Mechanism of Amine Protection

The Fmoc group is typically introduced to the α-amino group of an amino acid by reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The nucleophilic amine attacks the electrophilic carbonyl carbon of the Fmoc reagent, resulting in the formation of a stable carbamate (B1207046) linkage.

Mechanism of Deprotection

A key advantage of the Fmoc group is its selective removal under mild basic conditions, a process known as deprotection. This is most commonly achieved using a 20% solution of piperidine (B6355638), a secondary amine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism is a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of the carbamate and the formation of a highly reactive intermediate, dibenzofulvene (DBF). The piperidine then traps the DBF to form a stable adduct, driving the reaction to completion and releasing the free amine of the peptide chain.

This deprotection reaction can be monitored in real-time by measuring the UV absorbance of the released DBF-piperidine adduct at approximately 301 nm, allowing for precise control and automation of the synthesis process.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble resin support. This solid support simplifies the entire process by allowing reagents and byproducts to be removed through simple washing and filtration steps.

The main steps in each cycle are:

-

Deprotection : The Fmoc group is removed from the N-terminus of the resin-bound peptide.

-

Washing : The resin is washed thoroughly to remove the deprotection reagent and the DBF adduct.

-

Coupling : The next incoming Fmoc-protected amino acid is activated by a coupling reagent and added to the reaction vessel to form a new peptide bond.

-

Washing : The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the semi-permanent side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA).

Quantitative Data

The efficiency of the Fmoc deprotection and coupling steps is critical for achieving high yields and purity in the final peptide product. The coupling yield in each step is typically over 99%.

Table 1: Kinetics of Fmoc Deprotection

The rate of Fmoc removal is dependent on the concentration of the base. While 20% piperidine is standard, lower concentrations can be used, though they require longer reaction times.

| Piperidine Conc. (in DMF) | Time for >99% Deprotection | Notes |

| 20% | ~3 minutes | Standard condition for most applications. |

| 5% | ~3 minutes | Effective, complete removal is achieved quickly. |

| 2% | >5 minutes | Slower kinetics, may not reach completion in standard timeframes. |

| 1% | Incomplete | Reaction is significantly slower and may not go to completion. |

Data is based on the deprotection of Fmoc-Val-OH in solution, as analyzed by RP-HPLC.

Table 2: Comparison of Fmoc and Boc SPPS Strategies

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence and desired final product.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protection | Base-labile (Fmoc group) | Acid-labile (Boc group) |

| Deprotection Reagent | 20% Piperidine in DMF (mild base) | Trifluoroacetic Acid (TFA) (strong acid) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong-acid-labile (e.g., Bn) |

| Final Cleavage | TFA (strong acid) | HF, TFMSA (very strong acid) |

| Advantages | Milder conditions, easier automation, UV monitoring, suitable for acid-sensitive peptides. | Better for aggregating sequences, mature process with extensive data. |

| Disadvantages | Cost of reagents, potential for aspartimide formation, DBF side reactions. | Harsh acidic conditions, requires specialized equipment (for HF), potential for side-chain deprotection during cycles. |

Experimental Protocols

Below are detailed methodologies for key steps in a typical manual Fmoc-SPPS workflow.

Protocol 1: Resin Preparation and Swelling

-

Weigh Resin : Place the appropriate amount of resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) into a reaction vessel.

-

Swell Resin : Add DMF to the resin (approx. 10-15 mL per gram of resin).

-

Agitate : Gently agitate the resin suspension using a shaker or nitrogen bubbling for at least 1 hour to ensure complete swelling.

-

Wash : Drain the DMF and wash the resin 3-5 times with fresh DMF.

Protocol 2: Fmoc Deprotection

-

Add Reagent : Add a solution of 20% piperidine in DMF to the swelled resin.

-

React : Agitate the mixture for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution.

-

Complete Reaction : Continue agitation for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash : Drain the deprotection solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine and the DBF adduct.

-

(Optional) Monitoring : Perform a qualitative Kaiser test on a few resin beads to confirm the presence of a free primary amine. A positive test (deep blue beads) indicates successful deprotection.

Protocol 3: Amino Acid Coupling

-

Prepare Amino Acid Solution : In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Activate : Add an activation base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution and vortex briefly.

-

Couple : Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

React : Agitate the mixture for 1-2 hours at room temperature.

-

Wash : Drain the coupling solution and wash the resin thoroughly (3-5 times) with DMF.

-

(Optional) Monitoring : Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.

Protocol 4: Final Cleavage and Peptide Precipitation

-

Wash and Dry : After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under a vacuum.

-

Prepare Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide's sequence. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol.

-

Cleave : Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of initial resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

-

Isolate Peptide : Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate : Add the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether to precipitate the crude peptide.

-

Pellet and Wash : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers.

-

Dry : Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification by RP-HPLC.

Conclusion

The Fmoc protecting group is an indispensable tool in modern organic chemistry, particularly for the synthesis of peptides. Its unique base-lability provides the foundation for a mild and orthogonal SPPS strategy that is highly efficient, easily automated, and compatible with a wide range of sensitive amino acids and post-translational modifications. A thorough understanding of the underlying chemical principles, quantitative parameters, and experimental protocols outlined in this guide is essential for researchers, scientists, and drug development professionals aiming to successfully synthesize high-quality peptides for a myriad of applications.

References

Physical appearance and storage conditions for Fmoc-Ala-Pro-OH.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Fmoc-Ala-Pro-OH, a key building block in peptide synthesis. It includes details on its physical appearance, recommended storage conditions, and analytical methodologies for purity assessment, designed to ensure the integrity and successful application of this reagent in research and development.

Physical and Chemical Properties

This compound is a dipeptide derivative where the N-terminus of alanine (B10760859) is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for stepwise peptide synthesis, preventing unwanted reactions of the N-terminal amine.

Physical Appearance:

This compound is typically supplied as a white to off-white powder .[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Method |

| Purity | ≥95%[1] | High-Performance Liquid Chromatography (HPLC) |

| Molecular Weight | 408.45 g/mol | --- |

| Molecular Formula | C₂₃H₂₄N₂O₅ | --- |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). Solubility in aqueous solutions is generally low but can be enhanced by the addition of a base to form the carboxylate salt. | General knowledge for Fmoc-amino acids |

| Melting Point | Data not available for this compound. For reference, the melting point of Fmoc-Ala-OH is 147-153 °C[2] and Fmoc-Pro-OH is 117-118 °C. | --- |

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and ensure reproducible results in peptide synthesis.

Recommended Storage Conditions:

For long-term storage, it is recommended to store this compound at -20°C .[3] Some suppliers suggest storage at 2-8°C or even room temperature, indicating stability for shorter durations under these conditions. The compound is typically shipped at ambient temperature. It is advisable to store the compound in a tightly sealed container to protect it from moisture.

The following diagram illustrates the relationship between storage conditions and the stability of this compound.

Caption: Logical workflow for maintaining this compound integrity.

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the chemical purity of this compound. Method optimization may be required based on the specific HPLC system and impurities being analyzed.

Objective: To quantify the purity of this compound and identify any related impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound sample

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of Mobile Phase A and B.

-

-

HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Gradient:

-

Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and equilibrate the column for 5-10 minutes before the next injection.

-

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

-

Potential Impurities to Monitor:

-

Free Alanine or Proline: Resulting from incomplete reaction or degradation.

-

Fmoc-β-Ala-OH and Fmoc-β-Ala-Pro-OH: Can be formed from a Lossen-type rearrangement during the introduction of the Fmoc group.

-

Dipeptide impurities (e.g., Fmoc-Ala-Ala-Pro-OH): May arise from side reactions during synthesis.

Determination of Enantiomeric Purity by Chiral HPLC

This protocol outlines a general approach for assessing the enantiomeric purity of this compound, which is crucial for the synthesis of biologically active peptides.

Objective: To separate and quantify the L- and D-enantiomers of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Lux Cellulose or Chiralpak)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid

-

This compound sample (and a racemic standard if available)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component containing an acidic additive (e.g., 0.1% TFA or formic acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% TFA.

-

Degas the mobile phase.

-

-

Sample Preparation:

-

Dissolve a known concentration of this compound in the mobile phase.

-

-

Chiral HPLC Conditions:

-

Column: Chiral Stationary Phase (e.g., Lux Cellulose-2)

-

Flow Rate: 1.0 mL/min (isocratic)

-

Detection: UV at 220 nm or 265 nm

-

Column Temperature: Ambient

-

Injection Volume: 5 µL

-

-

Data Analysis:

-

Identify the peaks corresponding to the L- and D-enantiomers. The use of a standard for the desired L-enantiomer and a racemic mixture can aid in peak identification.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

-

Note: The selection of the chiral column and mobile phase composition is critical and often requires screening of different conditions to achieve optimal separation. Polysaccharide-based CSPs are frequently effective for the separation of Fmoc-protected amino acids.

References

The Use of Fmoc-Ala-Pro-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of proline residues into synthetic peptides presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). The dipeptide Fmoc-Ala-Pro-OH is a valuable building block that can streamline the synthesis of proline-containing peptides by introducing two residues in a single coupling step. This guide provides an in-depth overview of the core principles, experimental protocols, and potential challenges associated with the use of this compound in Fmoc-based SPPS.

Fundamental Principles

The Role of Proline in Peptide Structure

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine structure, where the side chain is cyclized back onto the backbone nitrogen. This rigid structure has significant implications for peptide and protein conformation. Proline residues can induce kinks or turns in the peptide backbone, disrupting secondary structures like alpha-helices and beta-sheets. This property is often exploited in the design of peptidomimetics and structured peptides.

Advantages of Using this compound in SPPS

Utilizing the dipeptide this compound offers several advantages in SPPS:

-

Improved Efficiency: It allows for the introduction of two amino acid residues in a single coupling cycle, saving time and reagents.

-

Reduced Side Reactions: By coupling the dipeptide, the risk of diketopiperazine (DKP) formation, a common side reaction involving proline, can be minimized at the dipeptide stage.[1][2][3]

-

Overcoming Difficult Couplings: The coupling of an amino acid to a resin-bound proline can sometimes be sterically hindered. Using a dipeptide can circumvent this issue.

Challenges Associated with Proline-Containing Peptides

The unique structure of proline also introduces challenges during SPPS:

-

Slower Coupling Kinetics: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, which can lead to slower and less efficient coupling reactions.

-

Aggregation: Proline-rich sequences can be prone to aggregation on the solid support, hindering reagent accessibility and reducing synthesis yield and purity.

-

Diketopiperazine (DKP) Formation: Peptides with a C-terminal proline are particularly susceptible to intramolecular cyclization to form a stable six-membered diketopiperazine ring, leading to chain termination. The Ala-Pro sequence is known to be sensitive to this side reaction.[1][3]

Experimental Protocols

General Workflow for Fmoc-SPPS

The following diagram illustrates the general workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

Coupling Protocol for this compound

This protocol outlines a standard procedure for coupling this compound to a resin-bound amino acid with a free amine group.

Materials:

-

This compound

-

Resin with N-terminal deprotected amino acid

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a suitable additive like HOBt (3 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

For the secondary amine of the newly coupled proline, a chloranil (B122849) test can be used to confirm the presence of the free amine in the next deprotection step.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

-

Peptide-bound resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

-

Peptide Collection and Purification:

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide and purify it using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation: Coupling Efficiency

While specific quantitative data for the coupling efficiency of this compound is highly dependent on the specific peptide sequence, resin, and coupling conditions, the following table provides a general comparison of commonly used coupling reagents and their expected performance in SPPS.

| Coupling Reagent | Additive | Typical Coupling Time (min) | General Yield (%) | Key Characteristics |

| HBTU | HOBt | 30-60 | ~95-98 | A widely used and effective uronium-based coupling reagent. |

| HATU | HOAt | 15-45 | >99 | Highly efficient, especially for sterically hindered couplings. |

| HCTU | - | 20-60 | ~98 | A cost-effective and efficient alternative to HBTU and HATU. |

| DIC/HOBt | HOBt | 60-120 | ~90-95 | A carbodiimide-based method; the byproduct DCU is soluble in DMF. |

Note: The yields are approximate and can vary significantly based on the specific peptide sequence and synthesis conditions.

Side Reactions and Mitigation Strategies

Diketopiperazine (DKP) Formation

As previously mentioned, the formation of diketopiperazine is a significant side reaction, particularly with sequences containing proline. The Ala-Pro sequence at the C-terminus of a growing peptide chain is susceptible to this intramolecular cyclization, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.

The following diagram illustrates the mechanism of diketopiperazine formation from a resin-bound dipeptide.

References

- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Standard protocol for Fmoc-Ala-Pro-OH in solid-phase peptide synthesis.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The incorporation of proline residues can present unique challenges, including the potential for diketopiperazine formation, particularly at the dipeptide stage. The use of pre-formed Fmoc-dipeptides, such as Fmoc-Ala-Pro-OH, is a well-established strategy to circumvent this side reaction and improve the fidelity of the synthesis. This document provides a detailed protocol for the use of this compound in Fmoc-SPPS, targeting researchers and professionals in drug development and peptide science.

The Ala-Pro sequence is a common motif in bioactive peptides. Employing this compound as a single building block ensures the integrity of this sequence and can enhance coupling efficiency, especially in automated synthesis platforms. Since the C-terminal residue of this dipeptide is proline, the risk of epimerization during activation is minimized.[1]

Core Principles of Fmoc-SPPS

Fmoc-based solid-phase peptide synthesis involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process consists of a cyclical series of steps:

-

Fmoc Deprotection: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide using a mild base, typically piperidine (B6355638).

-

Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

-

Coupling: Activation of the carboxylic acid of the incoming Fmoc-amino acid (or in this case, Fmoc-dipeptide) and its subsequent reaction with the free N-terminal amine of the peptide-resin to form a peptide bond.

-

Washing: Removal of excess reagents and soluble byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade/Specification |

| This compound | High Purity (>98%) |

| Solid-phase synthesis resin (e.g., Rink Amide, Wang) | Appropriate for the desired C-terminus |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |

| Dichloromethane (DCM) | Reagent grade |

| Piperidine | Reagent grade |

| N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Peptide synthesis grade |

| Coupling Reagents (e.g., HBTU, HATU, HCTU, DIC) | High Purity |

| Additives (e.g., HOBt, Oxyma Pure) | High Purity |

| Acetic Anhydride | Reagent grade |

| Pyridine | Reagent grade |

| Trifluoroacetic Acid (TFA) | Reagent grade |

| Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT)) | Reagent grade |

| Diethyl ether | Reagent grade, cold |

Protocol 1: Standard Coupling of this compound

This protocol outlines the manual coupling of this compound onto a deprotected peptide-resin.

1. Resin Preparation and Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to swell the resin for at least 30-60 minutes.[2]

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% (v/v) solution of piperidine in DMF to the resin.

- Agitate the mixture for 5-10 minutes.

- Drain the solution.

- Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[2]

- Wash the resin thoroughly with DMF (5-7 times).

3. This compound Coupling:

- In a separate vessel, pre-activate the this compound. Dissolve this compound (3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, HATU, HCTU; 2.9-4.5 equivalents), and an additive (if applicable, e.g., HOBt, Oxyma Pure) in DMF.[2][3]

- Add a base (e.g., DIPEA or 2,4,6-collidine; 6-10 equivalents) to the activation mixture.

- Allow the pre-activation to proceed for 5-10 minutes.

- Add the activated dipeptide solution to the deprotected peptide-resin.

- Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended.

- Perform a ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. For the coupling to the secondary amine of the preceding proline, a chloranil (B122849) test can be used.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (5-7 times) to remove all soluble reagents and byproducts.

5. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF).

- Agitate for 15-30 minutes.

- Wash the resin with DMF.

This cycle of deprotection, coupling, and washing is repeated for subsequent amino acid additions.

Protocol 2: Cleavage and Deprotection

1. Final Fmoc Deprotection:

- After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.

- Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

2. Cleavage from Resin:

- Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

- Add the cleavage cocktail to the dried peptide-resin.

- Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

3. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

- Centrifuge the mixture to pellet the precipitated peptide.

- Decant the ether and wash the peptide pellet with cold ether two more times.

- Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the key steps in the SPPS protocol for this compound.

Table 1: Reagent Equivalents for Coupling

| Reagent | Equivalents (relative to resin loading) |

| This compound | 3 - 5 |

| Coupling Reagent (HBTU/HATU/HCTU) | 2.9 - 4.5 |

| Base (DIPEA/Collidine) | 6 - 10 |

Table 2: Reaction Times and Conditions

| Step | Reagent/Condition | Duration | Temperature |

| Resin Swelling | DMF | 30 - 60 min | Room Temperature |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x (5 - 10 min) | Room Temperature |

| Coupling | Activated this compound | 1 - 2 hours | Room Temperature |

| Cleavage | TFA-based cocktail | 2 - 3 hours | Room Temperature |

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical workflow of the Fmoc-SPPS cycle and the chemical pathway of Fmoc deprotection.

Caption: General workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Caption: Chemical pathway of Fmoc group removal by piperidine during SPPS.

References

Application Notes and Protocols for Coupling Fmoc-Ala-Pro-OH

Topic: Recommended Coupling Reagents for Fmoc-Ala-Pro-OH Audience: Researchers, scientists, and drug development professionals.

Introduction

The coupling of dipeptides is a critical step in convergent solid-phase peptide synthesis (SPPS) and the synthesis of complex peptide fragments. This compound is a common dipeptide building block.[1] The proline residue introduces a unique secondary amine at its N-terminus, and the peptide bond preceding it (in this case, Ala-Pro) can be sterically hindered, making subsequent couplings challenging.[2] The choice of coupling reagent is therefore paramount to ensure high efficiency, minimize side reactions, and preserve the stereochemical integrity of the chiral centers.

This document provides an overview of recommended coupling reagents, detailed experimental protocols, and troubleshooting guidance for the efficient coupling of this compound.

Key Considerations for Coupling this compound

-

Steric Hindrance: The peptide bond involving the secondary amine of proline can be sterically demanding. This requires highly reactive activating agents to drive the coupling reaction to completion.[2]

-

Racemization: While proline itself is not at risk of racemization during coupling, the activated C-terminal alanine (B10760859) residue in this compound is susceptible. The activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate, which can easily epimerize, especially in the presence of a base.[3][4] The choice of reagent and additives is crucial to suppress this side reaction.